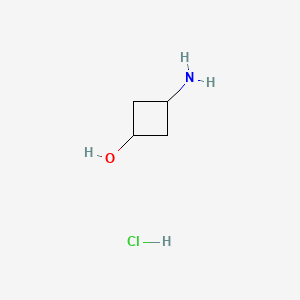

3-Aminocyclobutanol hydrochloride

Vue d'ensemble

Description

3-Aminocyclobutanol hydrochloride is an organic compound with the molecular formula C4H10O1N1Cl1. It is a crystalline solid that appears as a colorless to white powder. This compound is known for its solubility in water and other organic solvents, making it a versatile reagent in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclobutanol hydrochloride typically involves the reaction of cyclobutanone with ammonia or an amine under acidic conditions. One common method includes the reduction of 3-nitrocyclobutanone followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminocyclobutanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Aminocyclobutanol hydrochloride is utilized as a building block in the synthesis of biologically active molecules. Its structural features allow it to serve as a precursor for various pharmacologically relevant compounds. For instance, it has been employed in the development of selective antagonists for adrenergic receptors, which play crucial roles in cardiovascular regulation and central nervous system functions .

Case Study: Synthesis of ADRA2A Antagonists

In a study focused on the design and synthesis of ADRA2A antagonists, this compound was used to create novel analogues with improved selectivity and potency. The research demonstrated that modifications to the cyclobutane ring could enhance receptor binding affinity and biological activity .

Organic Synthesis

The compound is also significant in organic synthesis as an intermediate for creating various chemical entities. Its ability to participate in reactions such as alkylation and acylation makes it valuable in synthesizing complex organic molecules.

Table 1: Synthetic Applications of this compound

| Application | Reaction Type | Products/Outcomes |

|---|---|---|

| Synthesis of Yohimbic Acid | Alkylation | Potent ADRA2A antagonists |

| Formation of Amino Esters | Esterification | Selective derivatives for drug development |

| Catalysis | Catalytic Reactions | Various biologically active compounds |

Catalysis

This compound has shown potential as a catalyst in several chemical reactions. Its unique structure allows it to stabilize transition states, thereby enhancing reaction rates and selectivity. This property is particularly useful in asymmetric synthesis, where the goal is to produce chiral compounds with high enantiomeric purity.

Case Study: Catalytic Reactions

Research indicates that this compound can act as an effective catalyst in the formation of chiral amines from prochiral substrates. This application is vital in pharmaceuticals where chiral amines are often required for drug efficacy .

Mécanisme D'action

The mechanism of action of 3-Aminocyclobutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

- 3-Aminotetrahydrofuran

- 3-Aminocyclopentanol

- 3-Aminocyclohexanol

Comparison: Compared to these similar compounds, 3-Aminocyclobutanol hydrochloride is unique due to its smaller ring size, which imparts different steric and electronic properties. This uniqueness makes it a valuable reagent in the synthesis of strained ring systems and other specialized chemical structures .

Activité Biologique

3-Aminocyclobutanol hydrochloride is an organic compound notable for its unique cyclobutane ring structure combined with an amino group. This compound has garnered attention in various fields, particularly in neuropharmacology and medicinal chemistry, due to its potential biological activities.

- Molecular Formula : CHClN

- Molar Mass : Approximately 87.12 g/mol

- Physical State : White crystalline solid

- Melting Point : Exceeds 300 °C

- Boiling Point : 158 °C

- Solubility : Soluble in various organic solvents and water

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction is critical for its role in modulating synaptic transmission and plasticity, which are essential for cognitive functions and mood regulation.

Neuropharmacological Activity

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating anxiety and depression. Preliminary studies have shown that the compound can affect mood regulation, although specific mechanisms remain under investigation.

Case Studies

-

Neurotransmitter Interaction Studies :

- A study highlighted the binding affinities of 3-Aminocyclobutanol with serotonin and dopamine receptors, indicating its potential role in mood modulation. Further research is required to fully elucidate these interactions.

-

Therapeutic Applications :

- The compound has been explored for its role as a building block in synthesizing more complex organic molecules, which may lead to the development of novel therapeutic agents targeting central nervous system disorders.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

| Method | Description |

|---|---|

| Ammonia Reaction | Cyclobutanone reacts with ammonia or an amine under acidic conditions to yield the desired product. |

| Alternative Routes | Various methods involving different reagents have been reported, focusing on optimizing yield and purity. |

Applications in Research

This compound serves as a versatile reagent in scientific research:

- Biological Studies : Used in enzyme mechanism studies and protein-ligand interaction investigations.

- Medicinal Chemistry : Potential applications in developing new drugs targeting neuropharmacological pathways.

- Industrial Chemistry : Employed as a building block for synthesizing fine chemicals.

Propriétés

IUPAC Name |

3-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMSHCRPQCZRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219019-22-3, 1205037-95-1, 1036260-25-9 | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.